molecular formula C18H26N2O B4941910 1-(4-phenylcyclohexyl)-4-piperidinecarboxamide

1-(4-phenylcyclohexyl)-4-piperidinecarboxamide

Cat. No.: B4941910
M. Wt: 286.4 g/mol
InChI Key: MJRRNSQGWYXQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-phenylcyclohexyl)-4-piperidinecarboxamide, also known as PCP, is a dissociative anesthetic drug that was first synthesized in the 1950s. It was initially developed as a surgical anesthetic, but due to its hallucinogenic and dissociative effects, it was later used recreationally. Despite its illegal status, PCP is still used in some research studies to investigate its mechanism of action and potential therapeutic applications.

Mechanism of Action

1-(4-phenylcyclohexyl)-4-piperidinecarboxamide acts as a non-competitive antagonist of the NMDA receptor, which is involved in learning and memory processes. By binding to the receptor, this compound blocks the flow of calcium ions into the neuron, which disrupts the normal functioning of the receptor. This leads to a decrease in the release of neurotransmitters such as glutamate, which can result in the dissociative and hallucinogenic effects of this compound.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects, including dissociation, hallucinations, and altered perception of time and space. It can also cause motor impairment, ataxia, and nystagmus. In addition, this compound can cause changes in heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

The use of 1-(4-phenylcyclohexyl)-4-piperidinecarboxamide in lab experiments has several advantages, including its ability to induce dissociation and hallucinations, which can be useful in studying the effects of altered states of consciousness. However, this compound also has several limitations, including its potential for abuse and toxicity, which can make it difficult to use in human studies.

Future Directions

There are several potential future directions for research on 1-(4-phenylcyclohexyl)-4-piperidinecarboxamide, including investigating its potential therapeutic applications in the treatment of neurological disorders such as stroke and traumatic brain injury. In addition, further studies are needed to understand the long-term effects of this compound use and to develop safer and more effective treatments for this compound addiction. Finally, research on the mechanism of action of this compound may lead to the development of new drugs that target the NMDA receptor and have potential therapeutic applications.

Synthesis Methods

1-(4-phenylcyclohexyl)-4-piperidinecarboxamide can be synthesized through several methods, including the reaction of piperidine with cyclohexanone followed by reaction with phenylmagnesium bromide, or the reaction of piperidine with cyclohexanone followed by reaction with phenylacetic acid. The synthesis of this compound is complex and requires expertise in organic chemistry.

Scientific Research Applications

1-(4-phenylcyclohexyl)-4-piperidinecarboxamide has been used in scientific research to investigate its mechanism of action and potential therapeutic applications. Studies have shown that this compound acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. This compound has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Properties

IUPAC Name

1-(4-phenylcyclohexyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c19-18(21)16-10-12-20(13-11-16)17-8-6-15(7-9-17)14-4-2-1-3-5-14/h1-5,15-17H,6-13H2,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRRNSQGWYXQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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